molecular formula C10H10BrNO3 B8213108 1-Bromo-4-(cyclopropylmethoxy)-2-nitrobenzene

1-Bromo-4-(cyclopropylmethoxy)-2-nitrobenzene

Cat. No.: B8213108
M. Wt: 272.09 g/mol
InChI Key: JVMNPIBUNARGLN-UHFFFAOYSA-N
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Description

1-Bromo-4-(cyclopropylmethoxy)-2-nitrobenzene is an organic compound with the molecular formula C10H10BrNO3. This compound is characterized by a bromine atom, a cyclopropylmethoxy group, and a nitro group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-(cyclopropylmethoxy)-2-nitrobenzene typically involves multiple steps One common method is the nitration of 1-Bromo-4-(cyclopropylmethoxy)benzeneThis can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(cyclopropylmethoxy)-2-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used, although this is less typical for this compound.

Major Products Formed

    Substitution: Products depend on the nucleophile used; for example, replacing the bromine atom with an amine group results in an amino derivative.

    Reduction: Reduction of the nitro group yields 1-Bromo-4-(cyclopropylmethoxy)-2-aminobenzene.

    Oxidation: Oxidation products vary based on the conditions and reagents used.

Scientific Research Applications

1-Bromo-4-(cyclopropylmethoxy)-2-nitrobenzene is utilized in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(cyclopropylmethoxy)-2-nitrobenzene depends on its chemical structure and the specific reactions it undergoes. For instance, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons, facilitated by a catalyst.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-(methoxy)-2-nitrobenzene: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.

    1-Bromo-4-(cyclopropylmethoxy)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    1-Chloro-4-(cyclopropylmethoxy)-2-nitrobenzene: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

1-Bromo-4-(cyclopropylmethoxy)-2-nitrobenzene is unique due to the presence of both a cyclopropylmethoxy group and a nitro group on the benzene ring

Properties

IUPAC Name

1-bromo-4-(cyclopropylmethoxy)-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c11-9-4-3-8(5-10(9)12(13)14)15-6-7-1-2-7/h3-5,7H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMNPIBUNARGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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